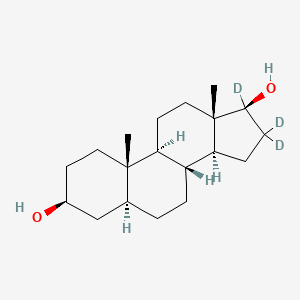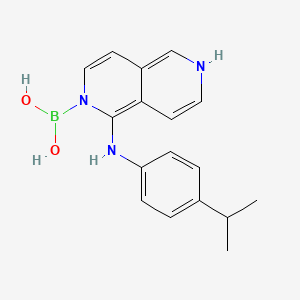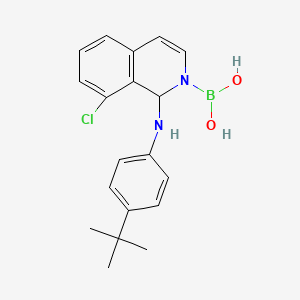
Androstane-3beta-17beta-diol D3
Overview
Description
Androstane-3beta-17beta-diol D3 is a synthetic androstane steroid, structurally similar to naturally occurring androgens. It is often used in scientific research to study the effects of androgens on various biological systems.
Mechanism of Action
Target of Action
The primary target of Androstane-3beta-17beta-diol D3, also known as (3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
This compound binds to ERβ and acts as an agonist . This binding activates ERβ, leading to a series of downstream effects .
Biochemical Pathways
This compound, through its activation of ERβ, plays a role in the regulation of the Hypothalamo-Pituitary–Adrenal (HPA) axis . It has been shown to inhibit the Paraventricular Nucleus (PVN) response to stressors . This regulation involves key hormones such as Corticotropin-Releasing Hormone (CRH), Vasopressin (AVP), and Oxytocin (OT) .
Pharmacokinetics
It is known that it is a metabolite of the potent androgen, 5α-dihydrotestosterone .
Result of Action
The activation of ERβ by this compound has several effects. It has been found to have antiproliferative effects against prostate cancer cells . Moreover, it positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation has been associated with antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown that the compound’s effects on the HPA axis can be modulated by stressors
Biochemical Analysis
Biochemical Properties
Androstane-3beta-17beta-diol D3 is a selective, high-affinity agonist of the estrogen receptor beta (ERβ), and hence, an estrogen . It does not bind to the androgen receptor (AR), but rather to estrogen receptors ER-alpha and ER-beta, with higher affinity for ER-beta . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .
Cellular Effects
This compound has been found to have biological activity in the male reproductive tract and this androgen metabolite has estrogen-like activity in the efferent ductules, whose major function is the reabsorption of luminal fluid . It has also been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via its action on oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus .
Molecular Mechanism
The actions of this compound are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors . Activation of the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters has been shown to occur by this compound binding to ERβ .
Dosage Effects in Animal Models
In gonadectomized rats, ERβ agonists, including this compound, reduce CORT and ACTH responses to restraint stress . This effect is also present in wild-type but not ERβ-knockout mice .
Metabolic Pathways
This compound is a metabolite of the potent androgen, 5α-dihydrotestosterone (DHT). DHT has been shown to be metabolized to the ERβ agonist, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Androstane-3beta-17beta-diol D3 can be synthesized through several chemical reactions starting from androstane derivatives. The synthesis typically involves the reduction of androstane-3,17-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Androstane-3beta-17beta-diol D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: this compound can be oxidized to form androstane-3beta,17beta-dione.
Reduction: Reduction reactions can produce other androstane derivatives with different functional groups.
Substitution: Halogenated derivatives of this compound can be synthesized.
Scientific Research Applications
Androstane-3beta-17beta-diol D3 is widely used in scientific research due to its structural similarity to natural androgens. It is employed in studies related to:
Chemistry: Investigating the synthesis and properties of androstane derivatives.
Biology: Studying the effects of androgens on gene expression and cellular functions.
Medicine: Researching potential therapeutic applications in hormone replacement therapy and androgen-related disorders.
Industry: Developing new androgen-based compounds for various applications.
Comparison with Similar Compounds
Testosterone
Dihydrotestosterone (DHT)
Androstane-3alpha-17beta-diol
Androstane-3beta,17alpha-diol
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-QZXLVPRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747035 | |
| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79037-32-4 | |
| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)


![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
